![molecular formula C16H21NO6S B022004 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate CAS No. 87075-33-0](/img/structure/B22004.png)
4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate
説明
Naphthalene derivatives, including the compound , are of significant interest due to their diverse applications in chemical synthesis, medicinal chemistry, and material science. These compounds exhibit a wide range of biological and chemical properties that can be attributed to their complex molecular structures.
Synthesis Analysis
The synthesis of similar naphthalene derivatives often involves multi-step reactions, starting from basic naphthoquinone or naphthol precursors. For instance, the synthesis of 4'-hydroxypropranolol sulfate, a metabolite of propranolol with a related structure, employs a sequence of reduction, alkylation, sulfation, and amination steps (Oatis et al., 1985). This process showcases the complexity and precision required in synthesizing specific naphthalene derivatives.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene core, which significantly influences their physical and chemical properties. For example, the crystal structure analysis of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione reveals a planar naphthoquinone unit with perpendicular substituents, demonstrating the impact of molecular architecture on the compound's behavior (Geralda et al., 2018).
Chemical Reactions and Properties
Naphthalene derivatives undergo various chemical reactions, including sulfonation, hydrogenation, and condensation, which are pivotal in modifying their chemical properties for specific applications. The regioselective preparation of hydroxypropranolol and hydroxydiclofenac via fungal peroxygenase-catalyzed hydroxylation illustrates the chemical reactivity and potential for producing human drug metabolites (Kinne et al., 2009).
Physical Properties Analysis
The physical properties of naphthalene derivatives, such as solubility, crystallinity, and melting points, are influenced by their molecular structure. Photophysical studies of probes like acrylodan and prodan in various solvents provide insight into the solvent-dependent behaviors of naphthalene derivatives, highlighting their applications in biological systems and material science (Cerezo et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals or other organic compounds, are crucial for the practical applications of naphthalene derivatives. The use of Brønsted acidic ionic liquids for the preparation of naphthalene-1,4-dione derivatives showcases innovative methods to enhance the chemical reactivity and selectivity of these compounds (Khorami & Shaterian, 2014).
科学的研究の応用
Synthesis and Chemical Properties
Research on the synthesis and application of naphthalene derivatives, which include compounds like 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate, has been explored to understand their chemical properties and potential industrial applications. Studies have focused on efficient synthesis routes and the eco-friendly production of naphthalene derivatives. One such study reviews the synthesis routes of 1,3-dihydroxynaphthalene, highlighting the importance of eco-friendly processes in the production of naphthalene derivatives (Zhang You-lan, 2005).
Environmental and Analytical Applications
Naphthalene derivatives are studied for their environmental impact and the development of analytical methods for their detection. For instance, research on persulfate-based advanced oxidation processes evaluates the degradation of organic pollutants, including naphthalene derivatives, emphasizing the need for robust scientific progress in water treatment technologies (Jaesang Lee et al., 2020). Additionally, analytical methods for determining antioxidant activity review the importance of naphthalene compounds in various fields, including their implications in environmental science and biochemistry (I. Munteanu & C. Apetrei, 2021).
Biodegradation and Environmental Remediation
The biodegradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene and its derivatives, is a critical area of research due to their potential toxicity and environmental persistence. Studies focus on microbial degradation as a major mechanism for ecological recovery of PAH-contaminated sites, providing insights into microbial catabolism and its implications for bioremediation technologies (R. Peng et al., 2008).
Biochemical and Medical Research
Naphthalene derivatives are also of interest in biochemical and medical research, with studies exploring their role as bioactive markers and their potential in therapeutic applications. Research on 4-hydroxynonenal, a product of lipid peroxidation involving naphthalene structures, discusses its role as a bioactive marker of pathophysiological processes, highlighting its significance in understanding the molecular mechanisms underlying various diseases (M. Dianzani et al., 1999).
特性
IUPAC Name |
[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCKICSDIPVTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201007316 | |
| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201007316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate | |
CAS RN |
87075-33-0 | |
| Record name | 4'-Hydroxypropranolol sulfate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087075330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201007316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYPROPRANOLOL-4-O-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRG22A758K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



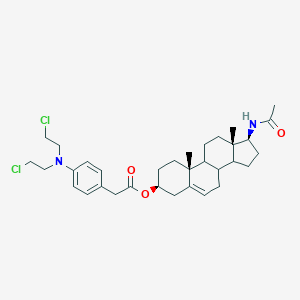
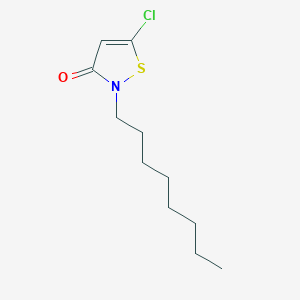
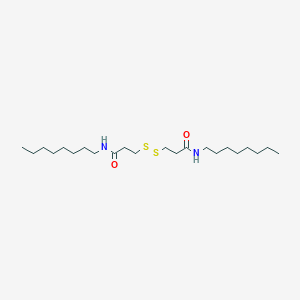


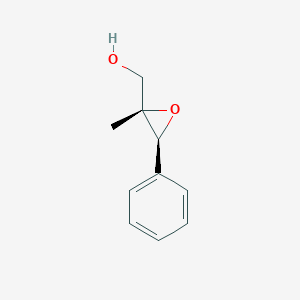
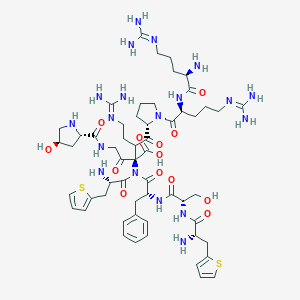
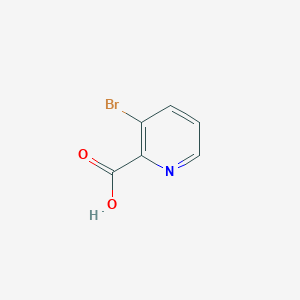
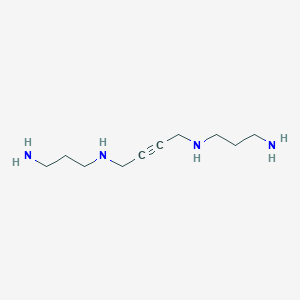

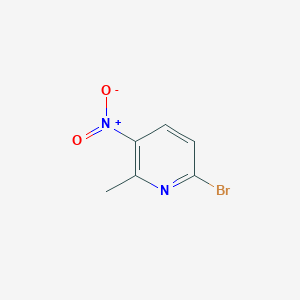
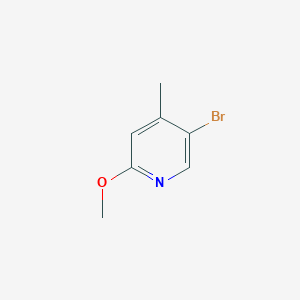
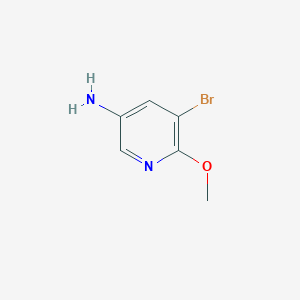
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)